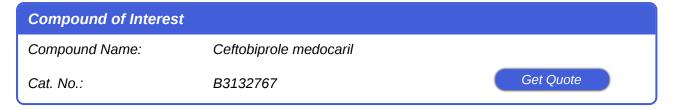


# Ceftobiprole Medocaril: A Technical Overview of Degradation Pathways and Metabolite Profiling

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ceftobiprole medocaril is a fifth-generation cephalosporin antibiotic administered as a water-soluble prodrug.[1][2][3] In vivo, it undergoes rapid conversion to its active form, ceftobiprole, which exhibits broad-spectrum bactericidal activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] Understanding the degradation pathways and metabolite formation of ceftobiprole medocaril is critical for its development, formulation, and clinical use, ensuring efficacy and safety. This technical guide provides an in-depth analysis of the degradation and metabolic fate of ceftobiprole medocaril, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

#### In Vivo Metabolism and Pharmacokinetics

The primary metabolic pathway of **ceftobiprole medocaril** involves the rapid, near-complete hydrolysis of the medocaril ester moiety by plasma esterases to yield the active drug, ceftobiprole.[5][6] Ceftobiprole itself undergoes minimal further metabolism. The main metabolite identified is a microbiologically inactive open-ring derivative, formed by the hydrolysis of the  $\beta$ -lactam ring.[5][6]

Systemic exposure to the open-ring metabolite is low, accounting for approximately 4% of the exposure to the active ceftobiprole.[5][6] Both ceftobiprole and its open-ring metabolite are



primarily eliminated unchanged through renal excretion.[5][7] Approximately 89% of an administered dose is recovered in the urine, with about 83% as active ceftobiprole, 5% as the open-ring metabolite, and less than 1% as the prodrug, **ceftobiprole medocaril**.[5]

#### **Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic parameters for ceftobiprole and its openring metabolite.

Parameter	Ceftobiprole	Open-ring Metabolite	Reference(s)
Systemic Exposure (relative to parent drug)	100%	~4%	[5][6]
Urinary Excretion (% of dose)	~83%	~5%	[5]
Half-life (t½)	~3 hours	Data not specified	[5]
Protein Binding	16%	Data not specified	[5]
Volume of Distribution (Vd)	18.4 L	Data not specified	[5]

# In Vitro Degradation and Stability

The stability of **ceftobiprole medocaril** and ceftobiprole has been assessed under various conditions, including in infusion solutions and through forced degradation studies. These studies are essential for determining appropriate storage and administration conditions and for identifying potential degradation products that may arise during manufacturing and storage.

# **Stability in Infusion Solutions**

Studies have shown that the stability of **ceftobiprole medocaril** in infusion solutions is dependent on the diluent, temperature, and pH.[8][9] It is generally more stable in sodium chloride 0.9% than in dextrose 5% solutions.[8][9] Degradation in these solutions can involve



non-enzymatic hydrolysis of the ester linkage, converting the prodrug to active ceftobiprole even before administration.[8]

The following table presents the degradation rate constants (k) for **ceftobiprole medocaril** in sodium chloride 0.9% at different temperatures.

Temperature	Degradation Rate Constant (k)	
2-8 °C	0.45 [drug]t <sup>-1</sup>	[8]
25 °C	1.11 [drug]t <sup>-1</sup>	[8]
32 °C	1.38 [drug]t <sup>-1</sup>	[8]

## **Forced Degradation Studies**

Forced degradation studies, or stress testing, are conducted to identify potential degradation products under harsh conditions. These studies for ceftobiprole have involved exposure to acidic, alkaline, oxidative, photolytic, and thermolytic stress.[2][4][10] The degradation of ceftobiprole is significantly influenced by pH, with greater instability observed in alkaline conditions.[10][11]

The following table summarizes the degradation rate constants of ceftobiprole under various stress conditions.

Stress Condition	Temperature	Degradation Rate Constant (k)	Reference(s)
0.1 M HCI	40 °C	9.21 x 10 <sup>-3</sup> h <sup>-1</sup>	[10]
0.1 M NaOH	60 °C	0.69 h <sup>-1</sup>	[10]
3% H <sub>2</sub> O <sub>2</sub> in water	Not specified	$7.07 \times 10^{-5}  \mathrm{S}^{-1}$	[10]
3% H <sub>2</sub> O <sub>2</sub> in 10% DMSO	Not specified	2.56 x 10 <sup>-5</sup> s <sup>-1</sup>	[10]
3% H <sub>2</sub> O <sub>2</sub> in 0.1 M HCl	Not specified	1.33 x 10 <sup>-4</sup> s <sup>-1</sup>	[10]



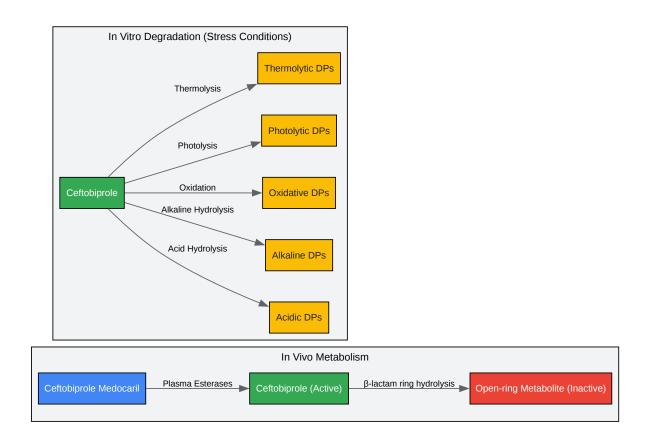
# **Degradation Pathways and Metabolites**

The primary degradation pathways for ceftobiprole involve hydrolysis of the  $\beta$ -lactam ring, which is a common degradation route for cephalosporins. Forced degradation studies have identified several other degradation products (DPs) formed under specific stress conditions.[2] [4][10][12]

## **Key Degradation Products**

Based on mass spectroscopic analysis from forced degradation studies, several degradation products have been proposed.[2][4][10][12] These are often isomers or adducts formed under specific stress conditions. The following is a simplified representation of the main degradation pathways.





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Overview of **Ceftobiprole Medocaril** Metabolism and Degradation.

# **Experimental Protocols**

Detailed analytical methods are crucial for the accurate quantification of ceftobiprole and its degradation products. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed.



#### **HPLC-MS/MS Method for Forced Degradation Studies**

The following protocol is a summary of a method used for the analysis of ceftobiprole and its degradation products.[4][10][13]

- Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).
- Column: Kinetex Biphenyl (e.g., 150 mm x 2.1 mm, 2.6 μm).[10]
- Mobile Phase:
  - A: Ammonium acetate buffer (pH 5.8).[10]
  - B: Acetonitrile.[10]
- Gradient Elution: A time-programmed gradient is used to separate the parent drug from its various degradation products.
- Detection: Mass spectrometry is used for the identification and structural elucidation of the degradation products, while UV detection (e.g., at 320 nm) can be used for quantification.[3]
  [10][14]

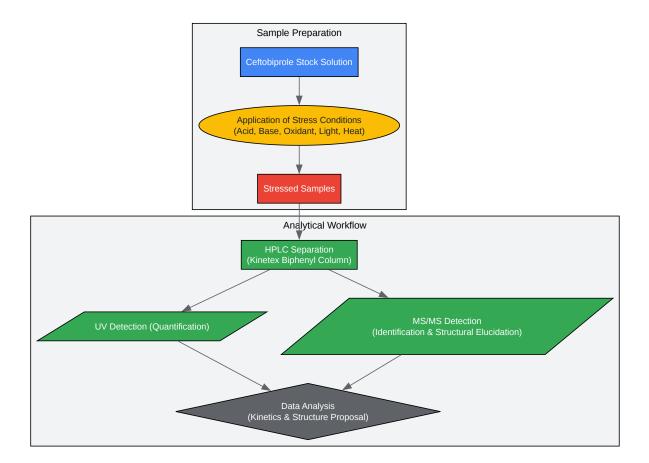
# **Forced Degradation (Stress Testing) Conditions**

The following provides an example of the experimental setup for stress testing.[2][4][10]

- Acidic Hydrolysis: Ceftobiprole solution is incubated with hydrochloric acid (e.g., 0.1 M or 1 M HCl) at elevated temperatures (e.g., 50-70 °C).[2][10]
- Alkaline Hydrolysis: Ceftobiprole solution is treated with sodium hydroxide (e.g., 0.01 M NaOH) at room temperature.[2][10]
- Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>) in various solvents (e.g., water, 10% DMSO, 0.1 M HCl).[10]
- Photolytic Degradation: Ceftobiprole solutions are exposed to UV light at different wavelengths (e.g., 254 nm and 366 nm).[10]



• Thermolytic Degradation: Ceftobiprole solutions are heated at elevated temperatures (e.g., 70 °C).[2][10]



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Experimental Workflow for Forced Degradation Studies.



#### Conclusion

**Ceftobiprole medocaril** is efficiently converted to its active form, ceftobiprole, with minimal subsequent metabolism to an inactive open-ring metabolite. Both the active drug and its metabolite are primarily cleared by the kidneys. The stability of ceftobiprole is a critical factor, with degradation being sensitive to pH, temperature, and the composition of the solution. Forced degradation studies have successfully identified several potential degradation products, providing valuable information for formulation development and stability-indicating analytical methods. A thorough understanding of these degradation pathways and metabolites is essential for ensuring the quality, safety, and efficacy of **ceftobiprole medocaril** in clinical practice.

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- To cite this document: BenchChem. [Ceftobiprole Medocaril: A Technical Overview of Degradation Pathways and Metabolite Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3132767#ceftobiprole-medocaril-degradation-pathways-and-metabolites]

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